3-Sialyl-D-glucose (α/β mixture)
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Overview
Description
3-Sialyl-D-glucose (α/β mixture) is a biochemical compound with the molecular formula C₁₇H₂₉NO₁₄ and a molecular weight of 471.41 g/mol . This compound is a mixture of α and β anomers of 3-Sialyl-D-glucose, which is a sialylated sugar derivative. It is primarily used in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sialyl-D-glucose (α/β mixture) typically involves the glycosylation of glucose with sialic acid derivatives. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired α and β anomers .
Industrial Production Methods
Industrial production of 3-Sialyl-D-glucose (α/β mixture) involves large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through techniques such as chromatography to separate the α and β anomers and obtain a high-purity mixture .
Chemical Reactions Analysis
Types of Reactions
3-Sialyl-D-glucose (α/β mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sialylated gluconic acid derivatives.
Reduction: Reduction reactions can convert the sialylated glucose to its corresponding alcohol derivatives.
Substitution: The hydroxyl groups in the glucose moiety can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sialylated gluconic acid derivatives.
Reduction: Sialylated glucose alcohol derivatives.
Substitution: Various sialylated glucose derivatives depending on the substituent used.
Scientific Research Applications
3-Sialyl-D-glucose (α/β mixture) has several scientific research applications, including:
Chemistry: Used as a model compound in glycosylation studies and carbohydrate chemistry.
Biology: Studied for its role in cell signaling and interactions due to its sialylated structure.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to glycosylation disorders.
Mechanism of Action
The mechanism of action of 3-Sialyl-D-glucose (α/β mixture) involves its interaction with specific molecular targets and pathways. The sialylated structure allows it to bind to sialic acid-binding receptors on cell surfaces, influencing cell signaling and interactions. This binding can modulate various biological processes, including immune responses and cell adhesion .
Comparison with Similar Compounds
Similar Compounds
3-Sialyl-D-lactose: Another sialylated sugar with similar glycosylation properties.
3-Sialyl-D-mannose: A sialylated mannose derivative with comparable biochemical applications.
3-Sialyl-D-galactose: A sialylated galactose compound used in similar research contexts.
Uniqueness
3-Sialyl-D-glucose (α/β mixture) is unique due to its specific glycosylation pattern and the presence of both α and β anomers. This mixture provides a broader range of interactions and applications compared to other sialylated sugars, making it a valuable tool in biochemical and proteomics research .
Properties
CAS No. |
35259-22-4 |
---|---|
Molecular Formula |
C₁₇H₂₉NO₁₄ |
Molecular Weight |
471.41 |
Synonyms |
3-O-(N-Acetyl-α-neuraminosyl)-D-glucose; O-α-N-Acetyl-D-neuraminosyl-(2 → 3)-D-glucose |
Origin of Product |
United States |
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